Benzyl 4-azido-2-(trifluoromethyl)benzoate
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Overview
Description
Benzyl 4-azido-2-(trifluoromethyl)benzoate is a chemical compound characterized by the presence of an azido group and a trifluoromethyl group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-azido-2-(trifluoromethyl)benzoate typically involves the introduction of the azido group and the trifluoromethyl group onto the benzoate structure. One common method involves the reaction of 4-azido-2-(trifluoromethyl)benzoic acid with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-azido-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Scientific Research Applications
Benzyl 4-azido-2-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of Benzyl 4-azido-2-(trifluoromethyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the azido and trifluoromethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-azido-2-(trifluoromethyl)benzoate: Unique due to the combination of azido and trifluoromethyl groups.
4-Azido-2-(trifluoromethyl)benzoic Acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 4-azido-2-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the azido group allows for versatile chemical transformations .
Properties
IUPAC Name |
benzyl 4-azido-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)13-8-11(20-21-19)6-7-12(13)14(22)23-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIJVZZVKBIRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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